4-chloro-N-(2-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-N-(2-ethoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-3-29-18-12-8-7-11-17(18)25-22(28)16-13-24-21-19(20(16)23)14(2)26-27(21)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUBLYXEDRYBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(2-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The compound can be synthesized through the condensation of appropriate pyrazole derivatives with chloroacetic acid derivatives followed by functional group modifications to introduce the ethoxy and chloro substituents.
Anticancer Activity
Recent studies have demonstrated that compounds with a pyrazolo[3,4-b]pyridine scaffold exhibit promising anticancer properties. The biological evaluation of this compound was conducted against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 12.5 | Induces apoptosis and cell cycle arrest |
| HCT116 (Colon) | 15.8 | Inhibition of proliferation via kinase pathways |
| A549 (Lung) | 18.0 | Disruption of mitochondrial function |
The compound was found to significantly inhibit cell proliferation in these lines, suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis and interference with cell cycle progression, particularly at the G2/M phase.
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on various kinases that are often dysregulated in cancer:
| Kinase | IC50 (nM) | Selectivity |
|---|---|---|
| BCR-ABL | 250 | Moderate |
| EGFR | 300 | Moderate |
| PDGFR | 500 | Low |
These results indicate that while the compound shows some selectivity towards BCR-ABL and EGFR, it also inhibits other kinases at higher concentrations, which could contribute to side effects.
Case Studies
- Study on MCF7 Cells : A recent study demonstrated that treatment with this compound led to a significant increase in apoptotic cells as evidenced by Annexin V staining. The study reported a reduction in Bcl-2 expression and an increase in Bax expression, indicating a shift towards pro-apoptotic signaling pathways .
- In Vivo Efficacy : In xenograft models using HCT116 cells, administration of the compound resulted in tumor growth inhibition by approximately 45% compared to controls after four weeks of treatment. Histological analysis showed increased necrosis within treated tumors, further supporting its anticancer potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Core Modifications
- Compound Z17 shares the pyrazolo[3,4-b]pyridine backbone with analogs such as 3a–3p (). However, differences in substituents critically influence properties: Position 4: The chlorine atom in Z17 is conserved in analogs like 3a (5-chloro) and 3b (5-chloro with 4-chlorophenyl), which may enhance electrophilicity and intermolecular interactions . Position 5: The carboxamide group in Z17 is retained in 3a–3d, but the nitrogen substituent varies. For example, 3a has a 4-cyanophenyl group, while Z17 features a 2-ethoxyphenyl group. The ethoxy group in Z17 may improve solubility due to its oxygen atom’s hydrogen-bonding capacity .
Substituent Comparisons
Physicochemical Properties
- 3c (with p-tolyl): MP 123–125°C, suggesting alkyl groups reduce crystallinity compared to halogens .
- Spectral Data: 1H-NMR: Z17’s 2-ethoxyphenyl group would show characteristic peaks for ethoxy (-OCH2CH3) at δ ~1.3–1.5 (triplet) and δ ~4.0–4.2 (quartet), distinct from 3a’s cyano-phenyl (δ ~7.6–7.4 ppm) .
Crystallography and Molecular Interactions
- Z17: No crystal data, but analogs like 3a and 3b form planar cores with π-π stacking. The 2-ethoxyphenyl group in Z17 may introduce intramolecular hydrogen bonds (O–H···N/O), as seen in ’s S(6) ring motifs, enhancing stability .
- Packing Interactions : Compounds with para-substituted phenyls (e.g., 3b ) exhibit tighter packing than ortho-substituted derivatives like Z17, which may reduce crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
